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Compound of Interest

Compound Name: Fenspiride-d5

Cat. No.: B3025718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of

Fenspiride-d5, a deuterated analog of the anti-inflammatory and bronchodilator agent,

Fenspiride. This document is intended to be a valuable resource for researchers, scientists,

and professionals involved in drug development, offering detailed data, experimental

methodologies, and insights into its mechanism of action. Fenspiride-d5 is primarily utilized as

an internal standard for the quantification of Fenspiride in biological matrices during

pharmacokinetic and metabolic studies.

Core Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are

fundamental to its formulation, delivery, and overall therapeutic efficacy. The following tables

summarize the key physicochemical properties of Fenspiride-d5 and its non-deuterated

counterpart, Fenspiride.

Table 1: General and Chemical Properties of Fenspiride-d5
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Property Value

Chemical Name
8-(phenethyl-d5)-1-oxa-3,8-

diazaspiro[4.5]decan-2-one

CAS Number 1246911-67-0

Molecular Formula C₁₅H₁₅D₅N₂O₂

Molecular Weight 265.37 g/mol

Appearance Solid

Purity ≥98%

Storage Conditions -20°C

Table 2: Physicochemical Data of Fenspiride (Non-deuterated)

Property Value (Predicted/Experimental)

Molecular Formula C₁₅H₂₀N₂O₂

Molecular Weight 260.33 g/mol

Density 1.19 ± 0.1 g/cm³ (Predicted)

Boiling Point 126-127 °C at 2 Torr (Experimental)

Flash Point 240.6 °C (Predicted)

Vapor Pressure 3.67E-09 mmHg at 25°C (Predicted)

pKa 12.44 ± 0.20 (Predicted)

Solubility DMSO, Methanol

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of

Fenspiride-d5 are not publicly available and are often considered proprietary information.

However, this section outlines standard and widely accepted methodologies that are employed

for the characterization of active pharmaceutical ingredients.
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Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.

Melting Point Determination Workflow

Sample Preparation Capillary Loading
Finely powder the sample

Melting Point Apparatus
Pack to 2-3 mm height

Observation
Slow heating (1-2°C/min)

Data Recording
Record start and end of melting

Click to download full resolution via product page

Workflow for Melting Point Determination

Methodology: A small, finely powdered sample of Fenspiride-d5 is packed into a capillary tube.

The tube is then placed in a calibrated melting point apparatus. The temperature is gradually

increased, and the range from the temperature at which the substance begins to melt to the

temperature at which it is completely liquid is recorded as the melting point.

Determination of Solubility
Solubility is a crucial parameter that influences the bioavailability of a drug.

Methodology (Shake-Flask Method): An excess amount of Fenspiride-d5 is added to a known

volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is

agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure

equilibrium is reached. The suspension is then filtered to remove any undissolved solid. The

concentration of Fenspiride-d5 in the filtrate is determined using a validated analytical method,

such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is

critical for understanding the ionization state of a drug at different physiological pH values.

Methodology (Potentiometric Titration): A known concentration of Fenspiride-d5 is dissolved in

a suitable solvent (typically a mixture of water and an organic co-solvent). The solution is then
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titrated with a standardized solution of a strong acid or base. The pH of the solution is

monitored throughout the titration using a calibrated pH meter. The pKa is determined from the

inflection point of the resulting titration curve.

Mechanism of Action and Signaling Pathways
Fenspiride, the non-deuterated parent compound of Fenspiride-d5, exerts its therapeutic

effects through a dual mechanism of action: antagonism of the H1-histamine receptor and

inhibition of phosphodiesterase 4 (PDE4).

H1-Histamine Receptor Antagonism
Histamine is a key mediator of allergic and inflammatory responses. Upon binding to the H1

receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to the

classic symptoms of allergy and inflammation. Fenspiride acts as an antagonist at this receptor,

blocking the binding of histamine and thereby preventing the downstream signaling events.
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H1-Histamine Receptor Signaling Pathway
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Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a

crucial second messenger involved in the regulation of inflammatory processes. By inhibiting

PDE4, Fenspiride increases intracellular levels of cAMP. Elevated cAMP levels activate Protein

Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory

transcription factors, leading to a reduction in the production of inflammatory mediators.
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PDE4 Inhibition Signaling Pathway
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Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of

Fenspiride-d5, alongside standardized experimental methodologies and an exploration of the

parent compound's mechanism of action. The data and diagrams presented herein are

intended to serve as a foundational resource for scientists and researchers engaged in the

development and analysis of Fenspiride and related compounds. A thorough understanding of

these fundamental characteristics is paramount for the successful progression of drug

development programs.

To cite this document: BenchChem. [Fenspiride-d5: A Comprehensive Technical Guide on its
Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025718#physicochemical-properties-of-fenspiride-
d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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